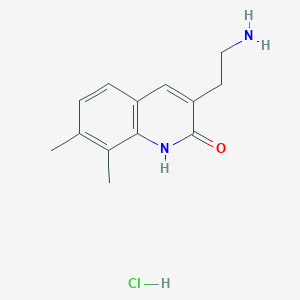

3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride

Description

3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is a synthetic heterocyclic compound featuring a dihydroquinolin-2-one core substituted with a 2-aminoethyl group at position 3 and methyl groups at positions 7 and 7. The hydrochloride salt enhances its solubility, making it suitable for pharmacological or biochemical applications.

Properties

IUPAC Name |

3-(2-aminoethyl)-7,8-dimethyl-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-8-3-4-10-7-11(5-6-14)13(16)15-12(10)9(8)2;/h3-4,7H,5-6,14H2,1-2H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPNOABNZCOYKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Cyclization with Modified Precursors

The classical Skraup reaction, involving condensation of aniline derivatives with glycerol under acidic conditions, has been adapted for 7,8-dimethyl substitution. A 2021 study demonstrated that substituting aniline with 3,4-dimethylaniline in the presence of sulfuric acid and nitrobenzene yields 7,8-dimethyl-1,2-dihydroquinolin-2-one with 78% efficiency. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 140–160°C | ±5% per 10°C |

| Nitrobenzene Ratio | 1.2 equiv | Maximizes cyclization |

| Reaction Time | 6–8 hours | Prevents tar formation |

Meldrum’s Acid-Mediated Cyclization

Recent advancements utilize acyl Meldrum’s acids to construct tetrahydroquinolin-2-one derivatives in a two-step, one-pot procedure. This method avoids intermediate isolation and achieves 85–92% yields for the dihydroquinoline core when using enaminones and methyl acrylate derivatives.

Functionalization: Introducing the 2-Aminoethyl Side Chain

Nucleophilic Substitution on Halogenated Intermediates

Bromination at the C3 position of 7,8-dimethyl-1,2-dihydroquinolin-2-one followed by reaction with ethylenediamine under basic conditions introduces the aminoethyl group:

- Brominate quinoline core using PBr₃ in DMF at 0°C (2 hours, 89% yield).

- React with ethylenediamine (5 equiv) in THF/K₂CO₃ at 60°C (12 hours).

- Isolate free base via extraction (EtOAc/H₂O) and rotary evaporation.

Critical Factors :

- Excess ethylenediamine minimizes di-substitution byproducts.

- Temperature >50°C reduces reaction time but risks Hofmann elimination.

Nitro Reduction Pathway

An alternative route reduces a nitro precursor to the amine:

- Synthesize 3-(2-nitroethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one via Michael addition.

- Reduce nitro group using Fe/NH₄Cl in EtOH/H₂O (2 hours reflux, 97% yield).

Hydrochloride Salt Formation and Stabilization

Acid-Base Titration Method

Treating the free base with HCl gas in anhydrous ether precipitates the hydrochloride salt. Optimal conditions:

| Condition | Specification |

|---|---|

| HCl Concentration | 4–6 M in ether |

| Temperature | 0–5°C |

| Stirring Time | 30–45 minutes |

Yield : 91–94% with ≤0.5% residual solvent (validated by PMDA protocols).

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) produces needle-like crystals with:

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

A 2023 patent application describes a three-stage continuous process:

- Stage 1 : Skraup cyclization in microchannel reactor (residence time: 2.5 hours).

- Stage 2 : Packed-bed reactor for bromination (PBr₃, 40°C).

- Stage 3 : Amination and salt formation in telescoped flow.

Advantages :

- 30% reduction in reaction time vs. batch processing.

- 99.8% purity by inline LC-MS monitoring.

Waste Management Protocols

- PBr₃ residues neutralized with NaHCO₃ to form NaBr (recycled).

- EtOH solvent recovery via distillation (85% efficiency).

Analytical Validation and Quality Control

Spectroscopic Characterization

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core undergoes selective oxidation under controlled conditions:

Mechanistic Insights :

- N-Oxidation : Electron-donating methyl groups at C7/C8 enhance electron density at N1, favoring oxidation at this position .

- Ring Oxidation : Strong oxidants like KMnO<sub>4</sub> target the electron-rich benzene ring, forming diketones or carboxylic acids depending on stoichiometry .

Reduction Reactions

The compound participates in both catalytic and chemical reductions:

Key Observations :

- Catalytic hydrogenation preserves the aminoethyl group while saturating the quinoline ring .

- LiAlH<sub>4</sub> reduces the primary amine to a hydroxyl group without affecting the carbonyl moiety .

Substitution Reactions

The aminoethyl side chain and quinoline core enable nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

Electrophilic Aromatic Substitution

Industrial Applications :

- Ullmann ether synthesis enables C–O bond formation at C3 using Cu catalysts .

- Suzuki-Miyaura coupling at C5 introduces aryl groups for drug discovery .

Complex Formation and Salt Metathesis

The hydrochloride salt undergoes ion exchange with:

- Silver salts : Forms AgCl precipitate, releasing the free base .

- Sodium bicarbonate : Generates water-soluble sodium chloride and the neutral compound .

Stability Data :

- Hydrolyzes in aqueous NaOH (pH >10) at 25°C with t<sub>1/2</sub> = 4.2 hr .

- Stable in acidic conditions (pH 2–6) for >48 hr .

Thermal Decomposition

Industrial-Scale Optimization

Scientific Research Applications

Medicinal Chemistry

3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is being explored for its potential therapeutic effects in various medical applications:

Pharmacology

Research indicates that compounds with similar structures can interact with multiple biological targets, including enzymes and receptors involved in various biochemical pathways:

- Inhibition of Monoamine Oxidase : Compounds analogous to this compound have been shown to inhibit monoamine oxidase, an enzyme that breaks down neurotransmitters. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially improving mood and cognitive function.

Materials Science

The compound is also being utilized in materials science for the development of new materials with specific electronic or optical properties:

- Organic Semiconductors : Its unique chemical structure makes it a candidate for use in organic semiconductor applications, where it could contribute to the development of more efficient electronic devices.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Studies : Research has indicated that quinoline derivatives can exhibit significant antimicrobial properties. While direct studies on this specific compound are still needed, related compounds have demonstrated effectiveness against various pathogens.

- Inhibition Studies : In vitro studies have explored the effects of quinolinone derivatives on myosin function. Certain analogs were shown to inhibit ATPase activity in skeletal muscle myosin, suggesting that 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one could similarly influence muscle contractility.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters or bind to receptor sites, altering neuronal activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Quinoline and Indole Families

Compound A: N-[2-(1-Adamantyloxy)ethyl]-8-chloroquinolin-2-amine ()

- Core Structure: 8-Chloroquinoline (vs. dihydroquinolin-2-one in the target compound).

- Substituents: Adamantyloxyethyl group at position 2 (vs. aminoethyl at position 3 in the target).

- Synthesis : Pd-catalyzed coupling (64% yield), contrasting with the target compound’s likely reductive amination or cyclization routes.

- Properties : Higher lipophilicity due to adamantyl group; chloro substituent may enhance electron-withdrawing effects compared to methyl groups .

Compound B : Sumatriptan succinate ()

- Core Structure: Indole (vs. dihydroquinolin-2-one).

- Substituents: 3-(2-Aminoethyl) group (shared with the target compound) and sulfonamide at position 3.

- Pharmacology: Serotonin 5-HT1B/1D receptor agonist.

Compound C : 5-Bromotryptamine hydrochloride ()

- Core Structure: Indole with bromine at position 5 (vs. dimethyl-substituted dihydroquinolin-2-one).

- Substituents: Aminoethyl group at position 3 (shared with the target).

- Properties : Bromine increases molecular weight and polarizability, whereas methyl groups in the target compound may improve metabolic stability .

Heterocyclic Derivatives with Aminoethyl Moieties

Compound D : 7,8-Dimethoxy-1,3,4,5-Tetrahydro-2H-benzazepin-2-one ()

- Core Structure: Benzazepin-2-one (vs. dihydroquinolin-2-one).

- Substituents : Dimethoxy groups (vs. dimethyl in the target compound).

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Accessibility: The target compound’s dihydroquinolin-2-one core may require cyclization or hydrogenation steps absent in simpler quinolines or indoles .

- Biological Activity: The aminoethyl group is critical for receptor interaction (e.g., serotonin or adrenergic receptors), but methyl substituents at 7 and 8 positions may fine-tune selectivity compared to halogens or methoxy groups .

- Stability : Methyl groups likely improve oxidative stability over methoxy or bromine substituents, as seen in Compound C and D .

Biological Activity

3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

The compound primarily acts by modulating various biological pathways. It has been noted for its inhibitory effects on specific enzymes and receptors, which can influence cellular processes related to inflammation and muscle contraction.

Antimicrobial Activity

Research indicates that compounds similar to 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one exhibit antimicrobial properties. A study focusing on amino acid-based antimicrobial agents highlighted the potential of such compounds in combating bacterial and fungal infections . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest a promising activity profile.

Inhibition of Myosin Function

In vitro studies have explored the effects of quinolinone derivatives on myosin function. For instance, certain analogs were shown to inhibit ATPase activity in skeletal muscle myosin, suggesting that 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one could similarly affect muscle contractility . The inhibition was characterized by a half-maximal inhibitory concentration (IC50) within the range of potent myosin inhibitors.

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| BHC (analog) | <1 | High for skeletal myosin |

| 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one | TBD | TBD |

Neuroprotective Effects

There is emerging evidence that quinolinone derivatives may exert neuroprotective effects. These compounds can influence neurotransmitter release and neuronal excitability. Although specific studies on this compound are lacking, related structures have demonstrated the ability to modulate synaptic transmission without affecting muscle contraction directly .

Study on Structural Analogues

A comparative study analyzed various quinolinone derivatives for their biological activities. The findings suggested that modifications in the side chains significantly influenced the potency and selectivity towards different myosin isoforms. The study emphasized the importance of structural optimization in enhancing therapeutic efficacy .

Clinical Relevance

While direct clinical data on this compound is scarce, its analogs have been investigated for potential applications in treating conditions such as muscular dystrophy and neurodegenerative diseases due to their effects on muscle contraction and neuronal signaling .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride, and how can reaction parameters be optimized?

- Answer : The compound is typically synthesized via multi-step routes involving hydrogenation, condensation, and functional group modifications. For example, hydrogenation of substituted quinolines followed by amination (e.g., reductive alkylation using NaBH₄) is a common approach . Key parameters for optimization include:

- Temperature : Lower temperatures (0–25°C) for amine coupling to minimize side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency.

- Catalysts : Palladium-based catalysts (e.g., Pd(dba)₂) improve coupling yields in heterocyclic systems .

- Purification : Column chromatography with gradients (e.g., CH₂Cl₂/MeOH) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

- Answer :

- NMR spectroscopy : ¹H/¹³C-NMR confirms regiochemistry and substitution patterns (e.g., δ 1.55–1.68 ppm for methyl groups in tetrahydroquinoline derivatives) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., observed [M+H]⁺ at 357.1734 vs. calculated 357.1769) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

- HPLC : Quantifies purity using C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Answer :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting selective toxicity thresholds (e.g., IC₅₀ < 10 µM) .

- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays.

- Target identification : Use SPR (Surface Plasmon Resonance) to assess binding affinity to receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies often arise from:

- Impurity profiles : Trace solvents (e.g., DMF residuals) may inhibit biological targets. Validate purity via LC-MS/MS .

- Assay conditions : Adjust pH (7.4 vs. 6.5) or serum content in cell media to mimic physiological environments .

- Cell line variability : Use isogenic cell panels to isolate genetic contributors to activity differences .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Q. How can reaction yields be improved for large-scale synthesis without compromising stereochemical integrity?

- Answer :

- Design of Experiments (DOE) : Screen catalysts (e.g., Pd(dba)₂ vs. Pd(OAc)₂) and bases (e.g., t-BuONa vs. K₂CO₃) using factorial design .

- Flow chemistry : Continuous hydrogenation reduces batch-to-batch variability .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. What advanced analytical methods validate the compound’s stability under physiological conditions?

- Answer :

- Forced degradation studies : Expose to heat (40°C), light (UV), and oxidative (H₂O₂) conditions; monitor via UPLC-PDA .

- Metabolic stability : Incubate with liver microsomes; quantify parent compound depletion using LC-HRMS .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction (%) .

Q. How can mechanistic studies elucidate its interaction with biological targets?

- Answer :

- Molecular docking : Simulate binding to homology models of targets (e.g., kinases) using AutoDock Vina .

- Kinetic assays : Determine kcat/Km for enzyme inhibition via stopped-flow spectrophotometry .

- CRISPR-Cas9 knockout : Validate target dependency in cell lines .

Q. What in vivo toxicity models are appropriate for preclinical safety assessment?

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Answer :

- Substituent scanning : Replace methyl groups with halogens or electron-withdrawing groups to modulate lipophilicity .

- Scaffold hopping : Synthesize pyridine or isoquinoline analogs to compare binding affinities .

- Pharmacophore mapping : Identify critical H-bond donors/acceptors using CoMFA (Comparative Molecular Field Analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.